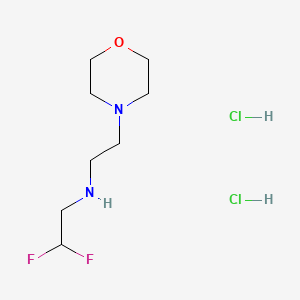

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride, also known as DFEM, is a fluorinated amine compound that has been used in a variety of scientific research applications. It is a versatile molecule that has been used in a variety of different fields, including organic chemistry, biochemistry, and pharmacology. In particular, DFEM has been used as a reagent in organic synthesis, as a catalyst in biochemical reactions, and as a drug target in pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Catalytic Amination of Aryl Chlorides

A catalytic system comprising a Pd(0) precursor and a dihydroimidazoline carbene ligand has demonstrated high efficiency in the amination of aryl and heteroaryl chlorides at room temperature. This system has achieved turnover numbers as high as 5000 at elevated temperatures for reactions involving morpholine with unactivated aryl chlorides, suggesting potential applications in the synthesis of complex amines including N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine derivatives (Stauffer et al., 2000).

Amine Protecting Groups and Synthesis of Morpholines

Sulfinamides have been identified as highly effective amine protecting groups, facilitating the synthesis of morpholines from 1,2-amino alcohols. This approach involves a double sulfinylation/hydrolysis strategy followed by reaction with bromoethyldiphenylsulfonium triflate, yielding protected morpholines in high yields. This methodology has been applied in the formal synthesis of the antidepressant drug (S,S)-reboxetine, illustrating its utility in pharmaceutical synthesis (Fritz et al., 2011).

Analysis of Aliphatic Amines in Environmental Samples

The determination of aliphatic amines, including morpholine, in waste and surface water at sub-ppb levels involves derivatization with 2,4-dinitrofluorobenzene or benzenesulfonyl chloride. This method enables the analysis of amines in aquatic environments, highlighting the environmental monitoring applications of derivatives of N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine (Sacher et al., 1997).

Electrochemical Fluorination of Cyclic Amines

Electrochemical fluorination of N-chloroalkyl substituted cyclic amines, including N-chloromethylmorpholine, has been conducted to obtain chlorine-retaining-perfluoroamines and perfluorinated amines. This process demonstrates the potential for modifying cyclic amines, such as N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine, to enhance their properties for various applications (Hayashi et al., 1983).

Eigenschaften

IUPAC Name |

2,2-difluoro-N-(2-morpholin-4-ylethyl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16F2N2O.2ClH/c9-8(10)7-11-1-2-12-3-5-13-6-4-12;;/h8,11H,1-7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMVZEVGVGSOIDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNCC(F)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2F2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,2-Difluoroethyl)-N-(2-morpholin-4-ylethyl)amine dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(3,3,5-trimethylcyclohexyl)acetamide](/img/structure/B2855935.png)

![4-[(3-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2855939.png)

![7-fluoro-1-[(3-methoxybenzyl)thio]-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2855943.png)

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-propylpentanamide](/img/structure/B2855945.png)

![2-Chloro-N-[2-(2-oxopiperidin-1-yl)propyl]acetamide](/img/structure/B2855947.png)

![N-[(2,4-dichlorobenzyl)oxy]urea](/img/structure/B2855954.png)

![1-(3,5-Dimethylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2855956.png)